molecular formula C15H16ClFN4OS B1225554 1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea

1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea

Cat. No.: B1225554
M. Wt: 354.8 g/mol
InChI Key: VEBKSFPYWMOUBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA typically involves the reaction of 3-fluoro-4-ethoxy-pyridine with ethylamine to form the intermediate compound, which is then reacted with 5-chloro-pyridine-2-thiourea under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted pyridine derivatives

Scientific Research Applications

N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-NITRILOMETHYL-PYRIDYL]-THIOUREA
  • N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-METHYL-PYRIDYL]-THIOUREA

Uniqueness

Compared to similar compounds, N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N’-[5-CHLORO-PYRIDYL]-THIOUREA is unique due to the presence of both fluorine and chlorine atoms in its structure. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other related compounds .

Properties

Molecular Formula

C15H16ClFN4OS

Molecular Weight

354.8 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea

InChI

InChI=1S/C15H16ClFN4OS/c1-2-22-12-6-8-18-11(14(12)17)5-7-19-15(23)21-13-4-3-10(16)9-20-13/h3-4,6,8-9H,2,5,7H2,1H3,(H2,19,20,21,23)

InChI Key

VEBKSFPYWMOUBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1)CCNC(=S)NC2=NC=C(C=C2)Cl)F

Synonyms

PETT 2
PETT-2

Origin of Product

United States

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